molecular formula C13H17N3O B1461050 2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine CAS No. 1181346-01-9

2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine

Cat. No. B1461050
M. Wt: 231.29 g/mol
InChI Key: PEQZNJJJIKHFPP-UHFFFAOYSA-N
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Description

“2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of imidazole compounds typically includes a five-membered ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is a pyrrole type nitrogen . The specific molecular structure of “2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine” would need to be determined through further analysis.

properties

IUPAC Name

2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-9-8-15-13(16)10-17-12-4-2-11(3-5-12)6-7-14/h2-5,8-9H,6-7,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQZNJJJIKHFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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